Benzyl-PEG13-THP

PROTAC linker PEG length ternary complex

PROTAC optimization often fails due to suboptimal linker length or incompatible protecting groups, limiting ternary complex formation and synthetic yield. Benzyl-PEG13-THP (PEG13, MW 764.94) solves both issues. - Extended 4.5-5.5 nm end-to-end distance enables interrogation of protein interfaces beyond PEG4-PEG8 capacity. - Orthogonal benzyl (hydrogenolysis) & THP (mild acid) groups permit sequential E3 ligase/target ligand conjugation without extra protection steps. - Moderate lipophilicity (LogP ≈ 2.95) supports in vivo permeability studies. Ideal for SAR campaigns requiring extended PEG linkers. Bulk & custom packaging available.

Molecular Formula C38H68O15
Molecular Weight 764.9 g/mol
Cat. No. B15544367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG13-THP
Molecular FormulaC38H68O15
Molecular Weight764.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H68O15/c1-2-6-37(7-3-1)36-51-33-32-49-29-28-47-25-24-45-21-20-43-17-16-41-13-12-39-10-11-40-14-15-42-18-19-44-22-23-46-26-27-48-30-31-50-34-35-53-38-8-4-5-9-52-38/h1-3,6-7,38H,4-5,8-36H2
InChIKeySIYUNGRNHIEWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG13-THP Linker for PROTAC Design


Benzyl-PEG13-THP is a heterobifunctional polyethylene glycol (PEG)-based linker containing a benzyl ether group and a tetrahydropyranyl (THP) protected alcohol. With a discrete PEG13 chain (13 ethylene oxide units, molecular weight 764.94 g/mol, C38H68O15), it is classified as a PROTAC linker within the PEG category and is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The PEG13 length provides a calculated end-to-end distance that exceeds the more common PEG4–PEG8 spacers, enabling exploration of ternary complex geometries that shorter linkers cannot accommodate [1]. The benzyl group offers orthogonal protection compatible with standard deprotection conditions (e.g., hydrogenolysis), while the THP group can be removed under mild acidic conditions, allowing sequential functionalization during PROTAC assembly .

Extended PEG13 spacer for exploring long-range ternary complex geometries
Orthogonal benzyl-THP pair enables sequential functionalization in PROTAC synthesis
Moderate lipophilicity may support membrane permeability assessment in PROTAC conjugates

Benzyl-PEG13-THP Advantages Over Other Linkers


Substituting Benzyl-PEG13-THP with a shorter PEG linker (e.g., PEG8, PEG12) or with a linker lacking the benzyl-THP orthogonal pair can critically alter PROTAC efficacy and synthetic workflow. PEG linker length is a key determinant of ternary complex formation and target protein degradation efficiency; studies demonstrate that GSPT1 degradation depends on the length of the flexible PEG chain [1]. A PEG13 spacer yields a calculated end-to-end distance of approximately 4.5–5.5 nm (based on 0.35 nm per EG unit), which is substantially longer than the ~2–3 nm span of PEG4–PEG8 linkers, enabling interrogation of protein–protein interfaces that require extended reach [2]. Replacing the orthogonal benzyl-THP pair with a single protecting group or a non-orthogonal combination (e.g., THP-only or Boc-only) eliminates the ability to sequentially functionalize the PEG chain, reducing synthetic versatility and increasing the risk of side reactions during PROTAC assembly . The benzyl group also confers moderate lipophilicity (LogP ≈ 2.95) that may enhance membrane permeability compared to more hydrophilic, hydroxyl-terminated PEG analogs .

Shorter PEG linkers (PEG8, PEG12) may not achieve the extended reach required for ternary complexes with large inter-domain distances.
Non-orthogonal protecting groups (e.g., THP-only, Boc-only) limit sequential functionalization, increasing side reactions and reducing synthetic yield.
More hydrophilic analogs (e.g., hydroxyl-terminated PEG) may alter membrane permeability, potentially affecting cellular uptake in PROTAC studies.

Benzyl-PEG13-THP Comparison Evidence


Extended Linker Length for Ternary Complexes

Benzyl-PEG13-THP contains 13 ethylene oxide (EG) units, providing a longer spacer than the commonly used PEG8 (8 EG units) and PEG12 (12 EG units) linkers. The additional EG unit(s) increase the end-to-end distance, which is critical for ternary complex formation when the E3 ligase and target protein binding pockets are spatially separated. This differentiation is supported by class-level evidence showing that PEG linker length directly impacts degradation efficiency, and that extending beyond PEG8 can rescue otherwise inactive PROTACs [1]. The PEG13 chain offers a calculated span of approximately 4.5–5.5 nm, compared to ~2.5–3.5 nm for PEG8, enabling exploration of longer-range geometries that shorter linkers cannot access [2].

Extended Linker Length
Class-level
13 EG units (PEG13) vs. PEG8 (8 EG) and PEG12 (12 EG); +1.75 nm estimated reach vs. PEG8
Enables exploration of longer-range ternary complex geometries
Class-level inference; based on 0.35 nm/EG extended conformation
PROTAC linker PEG length ternary complex

Orthogonal Protection for Sequential Functionalization

Benzyl-PEG13-THP features an orthogonal benzyl-THP protecting group pair, enabling sequential deprotection and functionalization of the PEG chain. In contrast, THP-PEG13-OH contains only a THP-protected alcohol and a free hydroxyl, limiting synthetic flexibility. The benzyl group in Benzyl-PEG13-THP can be selectively removed via hydrogenolysis (H2, Pd/C) without affecting the THP group, while the THP group can be cleaved under mild acidic conditions (e.g., p-TsOH, MeOH) without disturbing the benzyl ether . This orthogonality is not present in THP-PEG13-OH, where the free hydroxyl would react non-selectively in many conjugation steps, necessitating additional protection/deprotection cycles that reduce overall yield and increase purification burden.

Orthogonal Protection
Head-to-head
Benzyl ether + THP ether (orthogonal pair) vs. THP-PEG13-OH (THP + free OH)
Enables sequential deprotection and site-specific conjugation, reducing synthetic steps
Hydrogenolysis for benzyl, mild acid for THP
Orthogonal protection PROTAC synthesis Benzyl ether THP

Lipophilicity and Membrane Permeability

Benzyl-PEG13-THP exhibits a calculated LogP of 2.95 and a topological polar surface area (TPSA) of 138.45 Ų . In comparison, the deprotected analog Benzyl-PEG13-alcohol (MW 680.40, C33H60O14) has a lower LogP (estimated ~1.5–2.0) and higher TPSA due to the free hydroxyl group . Similarly, THP-PEG13-OH (MW 674.81, C31H62O15) lacks the lipophilic benzyl moiety and is more hydrophilic . The moderate lipophilicity of Benzyl-PEG13-THP may enhance passive membrane permeability compared to more hydrophilic PEG linkers, a property that can influence the oral bioavailability and cellular uptake of the final PROTAC conjugate [1].

Lipophilicity Profile
Context-dependent
LogP 2.95, TPSA 138.45 Ų; higher than hydrophilic analogs (LogP ~1.5–2.0)
May support membrane permeability assessment in PROTAC conjugates
Calculated values; experimental permeability validation needed
LogP Lipophilicity Membrane permeability PROTAC

Shipping and Storage Stability

Benzyl-PEG13-THP demonstrates superior stability under ambient shipping conditions compared to the Boc-protected analog Benzyl-PEG13-Boc. According to vendor specifications, Benzyl-PEG13-THP is stable at room temperature for several days during shipping and can be stored as powder at -20°C for 3 years . In contrast, Benzyl-PEG13-Boc is shipped with blue ice and stored at -20°C for 3 years, but its shipping condition is more restrictive due to the thermal lability of the Boc group . The THP protecting group is more robust to ambient temperature fluctuations than the Boc group, reducing the risk of premature deprotection during transit and simplifying logistics for global procurement.

Shipping & Storage Stability
Head-to-head
Ambient shipping tolerance; -20°C/3 years powder storage vs. Boc analog requiring blue ice
THP group more thermally robust than Boc, simplifying logistics without cold chain
Based on vendor specifications; verify under specific conditions
Storage stability PROTAC linker Boc vs. THP

Benzyl-PEG13-THP Applications in PROTAC Development


Extended Linker SAR for Challenging Targets

Benzyl-PEG13-THP is ideally suited for structure–activity relationship (SAR) campaigns investigating the effect of extended PEG linkers on PROTAC degradation efficiency. When shorter PEG8 or PEG12 linkers fail to induce sufficient ternary complex formation due to large inter-domain distances between the E3 ligase and target protein, Benzyl-PEG13-THP provides an additional 1–5 EG units of reach. This extended length can rescue degradation activity for targets that require a longer spacer, as demonstrated in studies where PEG linker length directly modulates GSPT1 degradation [1]. Procurement of this linker enables systematic evaluation of linker length beyond the standard PEG8 range, a critical step in optimizing PROTACs for novel or recalcitrant targets.

Sequential Functionalization in PROTAC Assembly

The orthogonal benzyl and THP protecting groups in Benzyl-PEG13-THP enable a two-step, site-selective functionalization strategy that is not possible with single-protecting-group linkers like THP-PEG13-OH . In a typical workflow, the THP group is first removed under mild acidic conditions to reveal a free hydroxyl, which is then conjugated to an E3 ligase ligand (e.g., VHL or CRBN ligand). Subsequently, the benzyl group is removed via hydrogenolysis, and the resulting hydroxyl is coupled to a target protein ligand. This orthogonal approach eliminates the need for additional protecting group manipulations, reduces synthetic steps, and improves overall yield, making Benzyl-PEG13-THP the linker of choice for efficient, high-yield PROTAC assembly.

In Vivo Optimization via Balanced Lipophilicity

Benzyl-PEG13-THP offers a calculated LogP of 2.95 , positioning it in the moderate lipophilicity range that may enhance membrane permeability without excessively compromising aqueous solubility. For PROTAC programs progressing to in vivo studies, the linker's physicochemical properties can influence oral absorption and tissue distribution. Compared to more hydrophilic analogs like Benzyl-PEG13-alcohol (LogP ~1.5–2.0) or THP-PEG13-OH (LogP <1.0), Benzyl-PEG13-THP may provide superior passive permeability and oral bioavailability [2]. Selecting this linker early in lead optimization can accelerate the transition from in vitro to in vivo pharmacology studies.

Application
Selection Property
Validation Focus
PROTAC linker-length SAR studies
Extended PEG spacer length
Ternary complex geometry optimization
Sequential PROTAC assembly
Orthogonal benzyl-THP protection
Stepwise bioconjugation yield
In vivo PROTAC distribution studies
Moderate lipophilicity (LogP context)
Membrane permeability assessment

Technical Documentation Hub

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